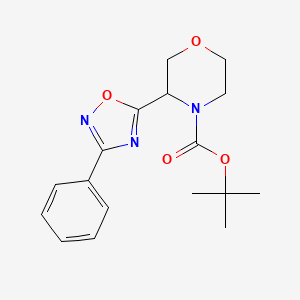tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
CAS No.: 1803611-64-4
Cat. No.: VC12017795
Molecular Formula: C17H21N3O4
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803611-64-4 |
|---|---|
| Molecular Formula | C17H21N3O4 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C17H21N3O4/c1-17(2,3)23-16(21)20-9-10-22-11-13(20)15-18-14(19-24-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
| Standard InChI Key | AEEQATZZCCITQW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is C₁₈H₂₃N₃O₄, derived from:
-
A morpholine ring (C₄H₉NO)
-
A tert-butoxycarbonyl (Boc) group (C₅H₉O₂)
-
A 3-phenyl-1,2,4-oxadiazole moiety (C₈H₅N₂O).
The molecular weight is 345.4 g/mol, calculated using atomic masses from PubChem’s computational tools .
IUPAC Name
tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate.
Spectral Data
While experimental spectra for this compound are unavailable, related analogues provide reference points:
-
IR Spectroscopy: Expected peaks include C=O stretch (∼1700 cm⁻¹, Boc group) and C=N/C-O stretches (∼1600–1250 cm⁻¹, oxadiazole) .
-
NMR: The morpholine protons resonate at δ 3.5–4.2 ppm (CH₂ groups), while aromatic protons from the phenyl group appear at δ 7.2–7.8 ppm .
X-ray Crystallography
No crystal structure is reported, but similar compounds, such as CID 21098365, exhibit planar oxadiazole rings and chair conformations in piperidine/morpholine systems .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis likely involves multi-step routes, combining Boc-protected morpholine with a pre-formed 3-phenyl-1,2,4-oxadiazole. A plausible pathway includes:
Oxadiazole Formation
-
Cyclization of Amidoxime: Reacting benzoyl chloride with amidoxime in the presence of a dehydrating agent (e.g., EDCl) forms the 1,2,4-oxadiazole ring .
-
Functionalization: Introducing the oxadiazole to morpholine via nucleophilic substitution or coupling reactions.
Morpholine Functionalization
-
Boc Protection: tert-Butyl dicarbonate (Boc₂O) protects the morpholine nitrogen under basic conditions .
-
Coupling Reactions: Amide bond formation between the oxadiazole-carboxylic acid and Boc-morpholine using reagents like HATU/DIEA .
Representative Procedure
A modified protocol from PubChem CID 475106-18-4 involves :
-
Step 1: Synthesize tert-butyl 3-(aminomethyl)morpholine-4-carboxylate via hydrogenation of a nitrile precursor.
-
Step 2: Couple with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid using HATU/DIEA in DMF.
Table 1: Reaction Conditions for Coupling
| Reagent | Role | Quantity | Conditions |
|---|---|---|---|
| HATU | Coupling agent | 1.2 eq | DMF, 25°C, 24 h |
| DIEA | Base | 3.0 eq | |
| Oxadiazole acid | Substrate | 1.0 eq |
Physicochemical Properties
Solubility and Stability
-
Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to the Boc group; low in water .
-
Stability: Stable under inert atmospheres but susceptible to acid-mediated Boc deprotection .
Thermal Properties
Table 2: Key Physicochemical Parameters
Applications in Drug Discovery
Case Study: Analogues in Research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume